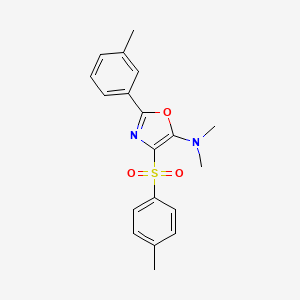

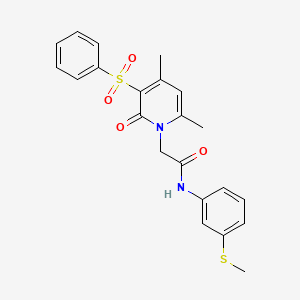

![molecular formula C11H16O3 B2854635 {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol CAS No. 1340567-11-4](/img/structure/B2854635.png)

{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol” is a chemical compound with the molecular formula C11H16O3 . It has a molecular weight of 196.25 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol” consists of 11 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Photolysis and Radical Reactions

The study by Bales et al. (2001) investigates the photolysis of alkyl radicals containing different beta-leaving groups, contributing to understanding the formation of olefin cation radicals. This research highlights the complex dynamics of radical fragmentation and the role of various substituents in determining the pathway and products of photolytic reactions. It provides insights into the mechanistic aspects of radical chemistry relevant to organic synthesis and potentially to the degradation of environmental pollutants (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Surface Chemistry and Catalysis

The work by Wu et al. (2012) utilizes methanol to probe the surface sites of ceria nanocrystals, which have well-defined surface planes. This study is pivotal in the field of catalysis, particularly in understanding how methanol interacts with metal oxide catalysts like ceria. The findings have implications for the design of more efficient catalysts for reactions involving methanol, such as steam reforming or the oxidation of methanol to formaldehyde (Wu, Li, Mullins, & Overbury, 2012).

Organic Synthesis

Research by Jung, Ho, and Kim (2000) on the asymmetric synthesis of α-hydroxy esters demonstrates the utility of certain methanol derivatives in enantioselective synthesis. This area of research is crucial for the pharmaceutical industry, where the enantiomeric purity of drug molecules can significantly impact their efficacy and safety. The study provides a method for the synthesis of chiral molecules, which can be applied in the development of new drugs and active pharmaceutical ingredients (Jung, Ho, & Kim, 2000).

Methanol as a Hydrogen Source

Chen et al. (2020) explore the use of methanol as a hydrogen source for the transfer hydrogenation of aldehydes. This research is significant for sustainable chemistry practices, as it highlights methanol's potential as a green and economical hydrogen donor in catalytic reactions. The findings could lead to the development of more environmentally friendly and cost-effective processes for reducing carbonyl compounds to alcohols, which are valuable intermediates in the synthesis of various chemicals and pharmaceuticals (Chen, Chen, Aboo, Iggo, & Xiao, 2020).

Mecanismo De Acción

Target of Action

The primary targets of {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol are currently unknown. This compound is a secondary alcohol , and it’s possible that it may interact with various enzymes or receptors within the body

Mode of Action

As a secondary alcohol, it may undergo various biochemical reactions, including oxidation and reduction . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known to be a metabolite found in human blood plasma , suggesting it may play a role in human metabolism

Pharmacokinetics

As a secondary alcohol, it’s likely to be metabolized in the liver, possibly through oxidation . The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.

Result of Action

Some phenylpropanoid compounds have been shown to inhibit inflammatory responses in vitro , suggesting potential anti-inflammatory activity.

Propiedades

IUPAC Name |

[4-(1-methoxypropan-2-yloxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLODLTXQHMPSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)

![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)

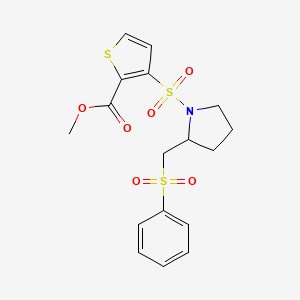

![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone](/img/structure/B2854570.png)

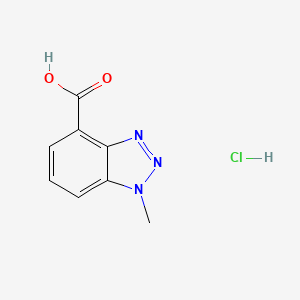

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2854571.png)

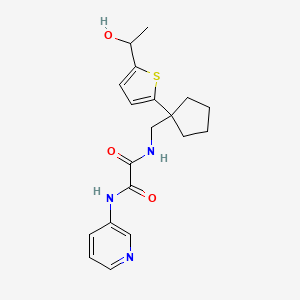

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)